molecular formula C19H22N4O3 B2424173 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea CAS No. 891102-90-2

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B2424173
CAS No.: 891102-90-2
M. Wt: 354.41
InChI Key: IICWNGVALOOTOF-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a chemical compound designed for research and development purposes. This urea derivative features a pyrrolidinone core substituted with a 4-ethoxyphenyl group and is further functionalized with a 3-methylpyridin-2-yl urea moiety. This specific molecular architecture is of significant interest in medicinal chemistry, as similar urea derivatives have been explored for a range of pharmacological activities . Compounds within this class have been investigated as potential therapeutic agents for complex conditions such as heart failure . Furthermore, novel urea derivatives have been synthesized and evaluated for their effects on the central nervous system (CNS), showing promise in areas including antinociceptive activity . The structural elements of this compound, including the ethoxyphenyl and methylpyridyl groups, are common in drug discovery for their ability to engage with biological targets. Researchers can utilize this chemical as a valuable building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and preclinical research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-3-26-16-8-6-15(7-9-16)23-12-14(11-17(23)24)21-19(25)22-18-13(2)5-4-10-20-18/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICWNGVALOOTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 3-methylpyridin-2-amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, controlled reaction conditions, and efficient purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea serves as a building block for synthesizing more complex molecules. Its structural components allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential enzyme inhibition and receptor binding activities. Its unique structure may enable it to interact with specific biological targets, leading to various biochemical effects.

Medicine

The compound is explored for its potential therapeutic effects , including:

  • Anti-inflammatory properties : Studies suggest it may inhibit pathways involved in inflammation.
  • Anticancer activity : Preliminary research indicates possible efficacy against certain cancer cell lines.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes critical in metabolic pathways. For example, studies have shown its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.

Anticancer Research

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cells, showing promise in reducing cell viability through apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethoxyphenyl)-3-(3-methylpyridin-2-yl)urea: Lacks the pyrrolidinone ring.

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea: Contains a methoxy group instead of an ethoxy group.

    1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylpyridin-3-yl)urea: Has a different substitution pattern on the pyridine ring.

Uniqueness

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C21H25N3O3
  • Molecular Weight : 367.45 g/mol
  • CAS Number : 18564308

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. It has been studied for its potential as an inhibitor of factor Xa, an important enzyme in the coagulation cascade.

Inhibition of Factor Xa

Research indicates that derivatives of this compound exhibit significant inhibition of factor Xa activity, which is crucial for blood coagulation. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of prothrombin to thrombin, which is essential for clot formation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anticoagulant activity. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range, indicating strong inhibitory effects against factor Xa .

In Vivo Studies

In vivo studies using animal models have further corroborated the anticoagulant properties of this compound. Administration in rats showed a significant reduction in thrombus formation compared to control groups, highlighting its potential for therapeutic use in managing thromboembolic disorders .

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticoagulant effectsDemonstrated significant factor Xa inhibition with low IC50 values.
Assess pharmacokineticsShowed favorable absorption and distribution characteristics in animal models.
Investigate safety profileNo significant adverse effects were reported at therapeutic doses.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate half-life, making it a suitable candidate for further development as an oral anticoagulant therapy. Studies indicate that peak plasma concentrations are achieved within 2 hours post-administration .

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea with high purity?

Methodological Answer: The synthesis involves three key steps:

Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives under acidic conditions (e.g., HCl/EtOH) to form the 5-oxopyrrolidin-3-yl scaffold.

Ethoxyphenyl Substitution : Electrophilic aromatic substitution using 4-ethoxyphenyl isocyanate in anhydrous DMF at 80°C for 12 hours.

Urea Linkage : Reaction of the intermediate amine with 3-methylpyridin-2-yl isocyanate in THF, catalyzed by triethylamine (TEA), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Critical Parameters : Monitor reaction progress using TLC and optimize solvent polarity to minimize by-products. Yield improvements (≥75%) are achievable via flow chemistry for scalability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions (e.g., ethoxyphenyl singlet at δ 1.3 ppm for CH3, pyridinyl protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 397.4 (calculated for C21H24N4O3) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?

Methodological Answer : Contradictions in IC50 values (e.g., COX-2 vs. EGFR inhibition) may arise from:

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP concentration (for kinase assays) .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations affecting binding .
  • Control Experiments : Use known inhibitors (e.g., Celecoxib for COX-2) as internal benchmarks. Statistical validation via ANOVA (p < 0.05) reduces variability .

Q. What strategies improve the compound’s aqueous solubility for in vitro cellular assays?

Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Salt Formation : React with HCl or sodium citrate to form water-soluble salts (confirmed via pH titration and FTIR) .
  • Prodrug Design : Introduce phosphate esters at the urea moiety, cleaved intracellularly by phosphatases .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Methodological Answer :

  • Substituent Analysis : Replace the 3-methylpyridinyl group with bulkier analogs (e.g., 4-methylpyridinyl) to assess steric effects on receptor binding.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions (e.g., urea carbonyl with Ser774 in EGFR) .
  • In Silico Screening : Molecular dynamics simulations (AMBER) predict binding stability with TNF-α (RMSD < 2.0 Å over 100 ns) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer :

  • Cell Line Authentication : Verify via STR profiling to rule out cross-contamination (e.g., HeLa vs. MCF-7).
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to account for CYP450-mediated degradation .
  • Dose-Response Refinement : Use 8-point dilution curves (1 nM–100 μM) and Hill slope analysis to validate EC50 consistency .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating this compound’s anti-inflammatory potential?

Methodological Answer :

  • Murine Carrageenan-Induced Edema : Administer 10 mg/kg (oral) and measure paw thickness reduction at 6 hours (vs. ibuprofen control) .
  • Histopathology : Post-sacrifice, assess COX-2 expression in inflamed tissue via immunohistochemistry (anti-COX-2 antibody) .
  • PK/PD Integration : Measure plasma half-life (LC-MS/MS) and correlate with efficacy thresholds .

Tables for Key Data

Parameter Value Method Reference
Molecular Weight 397.4 g/molHR-ESI-MS
LogP (Predicted) 2.8ChemAxon Calculator
IC50 (COX-2 Inhibition) 0.45 ± 0.12 μMFluorescence Polarization
Aqueous Solubility 12 μg/mL (pH 7.4)HPLC-UV

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